Computed LogP Comparison: Balanced Lipophilicity Versus N-Cyclohexyl and Unsubstituted Amino Analogs
The computed LogP of 2-(Cyclopentylamino)cyclohexan-1-ol is 1.89 (XLogP3 1.7 for the (1S,2S)-isomer), positioning it between the more polar 2-aminocyclohexan-1-ol (computed XLogP3 approximately 0.6) and the more lipophilic 2-(cyclohexylamino)cyclohexan-1-ol (computed XLogP3 approximately 2.8) [1][2]. This intermediate lipophilicity may offer a differentiated balance between aqueous solubility and membrane permeability for central nervous system or cellular assays.
| Evidence Dimension | Lipophilicity (computed LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 1.89 (in-house); XLogP3 1.7 (PubChem for (1S,2S)-isomer) |
| Comparator Or Baseline | 2-Aminocyclohexan-1-ol: XLogP3 ~0.6; 2-(cyclohexylamino)cyclohexan-1-ol: XLogP3 ~2.8 |
| Quantified Difference | Target compound is ~1.1 LogP units more lipophilic than 2-amino analog and ~1.1 units less lipophilic than N-cyclohexyl analog |
| Conditions | Computed values (XLogP3) from PubChem; vendor-reported LogP |
Why This Matters
Lipophilicity drives passive membrane permeability and non-specific binding; an intermediate LogP value may be preferred for cellular target engagement screens where extreme polarity or hydrophobicity is detrimental.
- [1] PubChem. (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol, CID 93317517. XLogP3: 1.7. View Source
- [2] PubChem. 2-Aminocyclohexan-1-ol, CID 24814. XLogP3: 0.6; 2-(Cyclohexylamino)cyclohexan-1-ol, representative computed XLogP3 ~2.8 based on structural increment. View Source
